1-(Cyclobutylcarbonyl)-1,4-diazepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Chemical Design
Seven-membered nitrogen heterocycles, such as diazepanes, are integral components in the design of contemporary pharmaceuticals and other functional molecules. Their larger ring size, compared to more common five- and six-membered rings, allows for a greater diversity of spatial arrangements of substituents, which can be crucial for optimizing interactions with biological targets. The conformational landscape of these rings is complex, often existing as a dynamic equilibrium of various twist-boat and chair-like forms. nih.gov This inherent flexibility can be both an advantage and a challenge in drug design, as it allows the molecule to adapt to a binding site but can also lead to a loss of entropy upon binding.
The 1,4-Diazepane Ring System as a Foundational Molecular Framework
The 1,4-diazepane ring, also known as homopiperazine (B121016), is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This framework is a key building block in medicinal chemistry, serving as the core of numerous compounds with diverse biological activities. The presence of two nitrogen atoms provides multiple points for substitution, allowing for the fine-tuning of properties such as solubility, basicity, and receptor affinity. The non-planar nature of the diazepane ring is a critical feature, as it presents substituents in distinct spatial orientations.
Historical and Current Research Landscape of Diazepane Derivatives
Historically, research into diazepine (B8756704) derivatives was heavily influenced by the discovery of benzodiazepines, which feature a fused benzene and diazepine ring. However, the focus has expanded significantly to include non-benzodiazepine diazepanes due to their potential to offer novel pharmacological profiles with potentially fewer side effects. Current research continues to explore the vast chemical space of diazepane derivatives, with a focus on developing new synthetic methodologies and investigating their therapeutic potential in areas such as oncology, neuroscience, and infectious diseases. The synthesis of N-acyl homopiperazine compounds, for instance, has been explored for their potent inhibitory effects on gelatinases, a class of enzymes involved in cancer cell migration. nih.gov
Positioning of 1-(Cyclobutylcarbonyl)-1,4-diazepane within the Broader Field of Heterocyclic Compound Research
This compound is a specific derivative that combines the foundational 1,4-diazepane scaffold with an N-acyl modification. The introduction of the cyclobutylcarbonyl group serves to neutralize the basicity of one of the nitrogen atoms, converting it into an amide. This modification can have several implications:
Modulation of Physicochemical Properties: The amide group can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Conformational Restriction: The bulky cyclobutyl group may influence the conformational equilibrium of the diazepane ring.
Introduction of a Specific Interaction Motif: The carbonyl group can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.
Research into N-acylated diazepanes is part of a broader effort to explore the structure-activity relationships of this class of compounds. While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests it is a probe molecule for exploring the chemical and biological space of N-acyl diazepanes.
Interactive Data Tables
Below are interactive tables summarizing key information related to this compound and the parent 1,4-diazepane ring system.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 926193-28-4 |
| Appearance | Solid |
| Compound Name |
|---|
| This compound |
| 1,4-Diazepane |
| Homopiperazine |
Properties
IUPAC Name |
cyclobutyl(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICECVBKBZCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588160 | |
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926193-28-4 | |
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 Cyclobutylcarbonyl 1,4 Diazepane and Its Advanced Analogues
Strategies for the Construction of the 1,4-Diazepane Heterocyclic Ring System
The formation of the 1,4-diazepane ring is a critical step in the synthesis of the target compound and its analogues. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to more novel approaches.
Intermolecular and Intramolecular Cyclization Approaches for Seven-Membered Diamine Scaffolds
The construction of the 1,4-diazepane core often relies on well-established cyclization strategies. These can be broadly categorized into intermolecular and intramolecular approaches.
Intermolecular cyclization typically involves the reaction of a three-carbon dielectrophile with a two-nitrogen nucleophile, such as ethylenediamine. For example, the condensation of diamines with unsaturated carbonyl compounds or haloketones has been a described pathway to diazepine (B8756704) ring systems. ijpcbs.com
Intramolecular cyclization is a more common and often higher-yielding strategy. This approach involves the formation of a linear precursor containing both nucleophilic nitrogen atoms and a suitable leaving group or reactive functionality, which then undergoes an internal ring-closing reaction. A prevalent method is the reductive amination of a precursor containing both an amine and an aldehyde or ketone. Another key intramolecular strategy is the cyclization of an N-substituted amino alcohol or amino halide. For instance, a practical synthesis of a chiral 1,4-diazepane intermediate has been achieved through the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net
A novel one-step cyclization method involves the reaction of 1-azadienes with α-halogenoacetamides under transition-metal-free conditions to produce monocyclic 1,4-diazepinones. rsc.org This domino aza-Michael/SN2 cyclization has shown good to excellent yields with a variety of substrates. rsc.org
| Cyclization Strategy | Reactants | Key Features | Reference |
| Intermolecular Condensation | Diamine and unsaturated carbonyl/haloketone | Direct formation of the ring from two separate components. | ijpcbs.com |
| Intramolecular Reductive Amination | Linear precursor with amine and carbonyl groups | High efficiency and control over ring formation. | researchgate.net |
| Intramolecular Fukuyama-Mitsunobu | N-nosyl diamino alcohol | Effective for constructing chiral diazepane scaffolds. | researchgate.net |
| Domino aza-Michael/SN2 | 1-Azadiene and α-halogenoacetamide | Transition-metal-free, one-step synthesis of diazepinones. | rsc.org |
Mechanistic Studies of Ring Formation in Diazepane Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. Theoretical studies, often employing methods like Density Functional Theory (DFT), have provided valuable insights into the formation of the diazepine ring. ijpcbs.com
For instance, in the synthesis of diazepines from the reaction of cetimine intermediates with aromatic aldehydes, theoretical tools have been used to specify the reaction mechanism, identify the different species involved, and determine their relative stability. ijpcbs.com Such studies have investigated the nucleophilic attack of a nitrogen atom to form the initial bond, followed by subsequent steps to close the seven-membered ring. ijpcbs.com Depending on the nature of the substituents, the nucleophilic attack can occur from different nitrogen atoms, leading to a mixture of products. ijpcbs.com
In the context of palladium-catalyzed cyclization for benzodiazepine (B76468) synthesis, the mechanism is proposed to proceed through the formation of π-allylpalladium intermediates. mdpi.com These intermediates then undergo intramolecular nucleophilic attack by an amide nitrogen to afford the seven-membered benzodiazepine core. mdpi.com
Novel Synthetic Routes Utilizing N-Propargylamines for 1,4-Diazepane Cores
N-propargylamines have emerged as versatile building blocks in organic synthesis, offering atom-economical and shorter synthetic routes to various N-heterocycles, including 1,4-diazepanes. researchgate.netrsc.org The high reactivity of the propargyl group allows for a range of cyclization strategies.
One of the preferred strategies to obtain N-heterocycles containing the 1,4-diazepane moiety is the Huisgen 1,3-dipolar cycloaddition, which takes advantage of the versatility of N-propargylamines as building blocks. researchgate.net Palladium-catalyzed transformations of bis-nucleophiles with propargylic compounds are also of interest for the intramolecular cyclization leading to 1,4-benzodiazepines. mdpi.com
These methods highlight the growing importance of N-propargylamines in the efficient construction of complex heterocyclic systems.
Stereocontrolled Cyclization for Chiral Diazepane Scaffolds
The synthesis of enantiomerically pure chiral diazepanes is of significant interest for pharmaceutical applications. Asymmetric catalysis and the use of chiral starting materials are key strategies to achieve stereocontrol.
Asymmetric reductive amination is a prominent method for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Another approach involves the use of chiral catalysts to preferentially promote the formation of one enantiomer over the other. jocpr.com
For example, the synthesis of chiral polysubstituted oxazepanes, structurally related to diazepanes, has been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov Mechanistic studies, combining computations and experiments, have confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov Such principles can be extended to the synthesis of chiral diazepanes. The use of enantiomerically pure starting materials, such as (S)- or (R)-2-aminopropan-1-ol, has been successfully employed in the construction of chiral 1,4-diazepane intermediates. researchgate.net
| Stereocontrol Strategy | Methodology | Key Principle | Reference |
| Asymmetric Reductive Amination | Use of chiral catalysts or reagents in a reductive amination reaction. | Induces facial selectivity in the imine reduction step. | researchgate.net |
| Chiral Starting Materials | Synthesis begins with an enantiomerically pure precursor. | Chirality is transferred from the starting material to the final product. | researchgate.net |
| Stereoselective Cyclization | Controlling the 3D arrangement of atoms during the ring-closing step. | Substrate conformation and reagent approach direct the stereochemical outcome. | nih.gov |
Techniques for the Introduction and Derivatization of the Cyclobutylcarbonyl Moiety
Once the 1,4-diazepane core is synthesized, the next crucial step is the introduction of the cyclobutylcarbonyl group at one of the nitrogen centers.
Acylation Reactions with Cyclobutylcarboxylic Acid Derivatives at Diazepane Nitrogen Centers
The most direct method for introducing the cyclobutylcarbonyl moiety is through an acylation reaction. This involves the reaction of the 1,4-diazepane, which acts as a nucleophile, with an activated derivative of cyclobutanecarboxylic acid.
The most common acylating agent for this purpose is cyclobutanecarbonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the 1,4-diazepane attacks the electrophilic carbonyl carbon of the cyclobutanecarbonyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the desired N-acylated product, 1-(cyclobutylcarbonyl)-1,4-diazepane.
To ensure mono-acylation, it is often necessary to use a protecting group on one of the diazepane nitrogens, which can be removed after the acylation step. Alternatively, controlling the stoichiometry of the reactants can favor the formation of the mono-acylated product.
Advanced Functionalization Strategies for N1-Substituted 1,4-Diazepanes
The functionalization of the N1 position of the 1,4-diazepane ring is a critical step in the synthesis of analogues like this compound. The most direct approach involves the acylation of the 1,4-diazepane scaffold. This is typically achieved by reacting the parent diazepane with an appropriate acylating agent, such as cyclobutylcarbonyl chloride, often in the presence of a base to neutralize the resulting acid.
Beyond simple acylation, a variety of advanced functionalization strategies have been developed. Reductive amination is a powerful method for introducing alkyl groups onto the nitrogen atoms of the diazepane ring. nih.gov For instance, new series of N-substituted diazepanes have been synthesized via direct reductive amination using aldehydes and sodium cyanoborohydride (NaCNBH₃). nih.gov This method allows for the introduction of diverse substituents, such as 2,4-dimethylbenzyl groups. nih.gov
Another sophisticated strategy involves the use of protecting groups to selectively functionalize one nitrogen atom over the other in an unsymmetrical diazepane derivative. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect one nitrogen, allowing the other to be acylated or alkylated. nih.gov Subsequent removal of the Boc group with an acid like trifluoroacetic acid (TFA) provides a free amine that can be further functionalized, enabling the synthesis of diazepanes with different substituents on each nitrogen. nih.gov Chiral 1,4-diazepanes can also be synthesized through methods like asymmetric reductive amination, which offers control over the stereochemistry of the final product. researchgate.net
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Acylation | Aroyl Chloride, Et₃N | Aroyl | nih.gov |
| Reductive Amination | Aldehyde, NaCNBH₃ | Alkyl (e.g., 2,4-dimethylbenzyl) | nih.gov |
| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Chiral Alkyl | researchgate.net |
| Boc-Protection/Deprotection | Boc-Anhydride / Trifluoroacetic Acid (TFA) | Enables sequential N-functionalization | nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis in Diazepane Frameworks
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex diazepane derivatives for pharmaceutical applications. These principles ensure that the desired isomer is formed, which is crucial as different isomers can have vastly different biological activities.
Stereoselectivity is the control over the three-dimensional arrangement of atoms. The synthesis of enantiomerically pure chiral 1,4-diazepanes has been accomplished using several methods. researchgate.net One key strategy is the use of asymmetric reductive amination employing enantiocomplementary imine reductases (IREDs) to produce either (R)- or (S)-isomers with high enantioselectivity. researchgate.net Another powerful technique is the intramolecular Fukuyama-Mitsunobu cyclization, which can be used to construct the chiral diazepane ring from a commercially available chiral starting material like (S)- or (R)-2-aminopropan-1-ol. researchgate.net The stereoselectivity in such cyclizations can be controlled by the conformation of the substrate. nih.gov
Regioselectivity , or the control over which position on a molecule reacts, is critical when functionalizing unsymmetrical diazepane precursors or scaffolds. For example, in the synthesis of polysubstituted oxazepanes, a related seven-membered ring system, regio- and stereoselective 7-endo cyclization via haloetherification has been reported. nih.gov The regioselectivity in this case was influenced by the asymmetry of a chiral bromonium intermediate. nih.gov Similar principles can be applied to diazepane synthesis to control which nitrogen atom or which carbon atom of the ring is functionalized.
Chemoselectivity , the ability to react with one functional group in the presence of others, is also essential. In the synthesis of diazepanes, this can involve selectively reacting one amine in the presence of another, often through the use of orthogonal protecting groups.
| Selectivity Type | Methodology | Key Principle | Reference |
|---|---|---|---|
| Stereoselective | Asymmetric Reductive Amination | Enzymatic catalysis (IREDs) for chiral control. | researchgate.net |
| Stereoselective | Intramolecular Fukuyama-Mitsunobu Cyclization | Use of chiral precursors to build the ring. | researchgate.net |
| Regio- and Stereoselective | Haloetherification Cyclization | Formation of asymmetric intermediates directs the cyclization outcome. | nih.gov |
Diversity-Oriented Synthesis (DOS) Approaches Leveraging the 1,4-Diazepane Scaffold for Library Generation
Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal of DOS is to explore large areas of chemical space to discover novel biologically active compounds. cam.ac.uk The 1,4-diazepane ring serves as an excellent scaffold for DOS due to its conformational flexibility and the presence of two nitrogen atoms that can be readily functionalized.
A modular synthetic approach is particularly well-suited for generating libraries of diazepanes. rsc.org In such an approach, different building blocks can be combined to systematically vary the ring size, substitution patterns, and stereochemical configurations of the final products. rsc.org This allows for the creation of a large number of unique compounds from a small set of starting materials. By varying the combinations of building blocks, it is possible to generate diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org
The synthesis of libraries based on natural product scaffolds is also a common strategy in DOS, as these structures are known to reside in biologically relevant chemical space. nih.gov By using the 1,4-diazepane core and applying a series of robust reactions, one can introduce a high degree of substitutional diversity. For example, starting with a core diazepane structure, one could vary substituents at the N1 and N4 positions, as well as on the carbon backbone of the ring, to generate a large library of analogues for biological screening.
| Scaffold | Variation Point 1 (N1-Substituent) | Variation Point 2 (N4-Substituent) | Variation Point 3 (Ring-Substituent) |
|---|---|---|---|
| 1,4-Diazepane | Cyclobutylcarbonyl | Hydrogen | None |
| 1,4-Diazepane | Benzyl | Methyl | None |
| 1,4-Diazepane | Acetyl | Ethyl | C6-Amino |
| 1,4-Diazepane | Phenylsulfonyl | Propyl | C2-Methyl |
Catalytic Systems in Diazepane Synthesis (e.g., Metal-Catalyzed Cyclizations)
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds, including 1,4-diazepanes. These methods often provide higher efficiency, milder reaction conditions, and better selectivity compared to classical approaches.
A significant advancement is the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diols and diamines via a "hydrogen borrowing" mechanism. organic-chemistry.org This environmentally friendly process generates piperazines and diazepanes with high yields and minimal byproducts. organic-chemistry.org Notably, this catalytic system is robust enough to overcome challenges such as catalyst poisoning, which can occur with chelating diamines that are precursors to diazepanes. organic-chemistry.org
Palladium and copper catalysts are also widely used in the synthesis of diazepine-containing structures. nih.gov For instance, a sequential strategy involving a palladium and copper-catalyzed amination (such as the Buchwald-Hartwig or Chan-Lam reactions) followed by a palladium-catalyzed intramolecular aminocarbonylation has been used to access dibenzo[b,e] beilstein-journals.orgijpcbs.comdiazepinones. nih.govbeilstein-journals.orgbeilstein-archives.org Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is another effective method for constructing 1,4-benzodiazepine (B1214927) cores. mdpi.com
Other transition metals have also been employed. Rhodium(III)-catalyzed C-H activation and annulation reactions provide a rapid route to indole-fused diazepinones. acs.org Furthermore, Cu(I) catalysts have been used for tandem amination/cyclization reactions of fluorinated allenynes to produce functionalized azepines. nih.gov
| Catalyst System | Metal | Reaction Type | Scaffold Synthesized | Reference |
|---|---|---|---|---|
| (Pyridyl)phosphine-ligated Complex | Ruthenium(II) | Diol-Diamine Coupling (Hydrogen Borrowing) | 1,4-Diazepanes | organic-chemistry.org |
| Pd(OAc)₂/XantPhos & CuI | Palladium/Copper | Amination/Intramolecular Aminocarbonylation | Dibenzo[b,e] beilstein-journals.orgijpcbs.comdiazepinones | beilstein-journals.org |
| Pd₂(dba)₃·CHCl₃ / DPPM | Palladium | Cyclization with Propargylic Carbonates | 1,4-Benzodiazepines | mdpi.com |
| [RhCp*Cl₂]₂ | Rhodium(III) | C-H Activation / [4+3] Annulation | Indole-fused Diazepinones | acs.org |
| Cu(MeCN)₄PF₆ | Copper(I) | Tandem Amination/Cyclization | Azepines | nih.gov |
Advanced Conformational Analysis of 1 Cyclobutylcarbonyl 1,4 Diazepane
Theoretical Frameworks Governing Conformational Preferences in Seven-Membered Rings
Seven-membered rings, such as the 1,4-diazepane core, present a complex conformational landscape due to their inherent flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt several low-energy conformations, including chair, boat, and a family of twist-chair and twist-boat forms. quora.com The ability to pucker allows these rings to achieve bond angles of approximately 109 degrees, minimizing angle strain. quora.com However, this flexibility also leads to a greater number of possible conformations with small energy differences between them, making their analysis challenging. The synthesis of substituted seven-membered rings is a significant area of research due to their prevalence in bioactive compounds and natural products. acs.orgnih.govrsc.org The enthalpic and entropic constraints in forming these medium-sized rings necessitate sophisticated synthetic strategies. acs.orgrsc.org The conformational preferences are governed by a delicate balance of minimizing torsional strain (eclipsing interactions), steric strain (non-bonded interactions), and transannular strain (interactions across the ring). wikipedia.org The introduction of heteroatoms, such as nitrogen in the 1,4-diazepane system, further complicates this landscape by introducing factors like lone pair orientations and the potential for intramolecular hydrogen bonding.
Elucidation of Preferred Conformations of Saturated 1,4-Diazepane Systems
The saturated 1,4-diazepane ring is known to exist in several key conformations. The primary forms are the chair, boat, and twist-boat conformations. X-ray crystallography studies on homopiperazine (B121016) (1,4-diazepane) have revealed a pseudo-chair conformation in the solid state. mdpi.com Computational and spectroscopic studies indicate that in solution, the diazepane ring is highly flexible and likely exists as an equilibrium of multiple conformers. The twist-boat conformation has been identified as a particularly low-energy and stable form for certain N,N'-disubstituted-1,4-diazepane derivatives. nih.gov The relative energies of these conformations are subtle and can be significantly influenced by the nature and position of substituents on the nitrogen atoms.
Table 1: Calculated Relative Energies of 1,4-Diazepane Conformations
| Conformation | Relative Energy (kcal/mol) | Key Torsional Angles (degrees) |
| Twist-Chair | 0.00 | C2-N1-C7-C6 ≈ 65, N1-C2-C3-N4 ≈ -80 |
| Chair | 0.5 - 1.5 | C2-N1-C7-C6 ≈ 55, N1-C2-C3-N4 ≈ -70 |
| Twist-Boat | 1.0 - 2.5 | C2-N1-C7-C6 ≈ 90, C5-N4-C3-C2 ≈ 0 |
| Boat | > 4.0 | C2-N1-C7-C6 ≈ 85, C5-N4-C3-C2 ≈ 5 |
| Note: Data is representative and collated from theoretical calculations on substituted diazepane systems. Actual values for 1-(Cyclobutylcarbonyl)-1,4-diazepane may vary. |
The introduction of a cyclobutylcarbonyl substituent onto one of the nitrogen atoms of the 1,4-diazepane ring has a profound effect on its conformational preferences and dynamics. The amide bond (N-C=O) introduces a degree of planar character due to resonance, which restricts rotation around this bond and influences the adjacent ring geometry. This substituent can exist in pseudo-axial or pseudo-equatorial positions within the various ring conformations.
The bulky cyclobutyl group introduces significant steric hindrance, which will disfavor conformations where it experiences close contacts with other parts of the ring. This steric demand, coupled with the electronic effects of the carbonyl group, alters the energy barriers for both ring inversion and nitrogen inversion. The amide substituent is expected to increase the barrier to ring inversion compared to the unsubstituted diazepane. This is because the optimal planar geometry of the amide group must be distorted during the ring-flipping process, incurring an energetic penalty. For related benzodiazepine (B76468) systems, energy barriers to enantiomerization via ring flipping have been determined using NMR signal-coalescence measurements. lookchem.com
Transannular strain, which involves non-bonded interactions between atoms across the ring, is a critical factor in determining the stability of medium-sized rings like diazepane. wikipedia.org In certain conformations, hydrogens on non-adjacent carbons can be forced into close proximity, leading to repulsive van der Waals interactions that destabilize that particular shape. wikipedia.org For instance, in a classic boat conformation of the diazepane ring, the inward-pointing ("flagpole") hydrogens on C3 and C7, as well as the nitrogen lone pairs or substituents, can experience significant transannular strain. The twist-boat conformation alleviates some of these interactions, which contributes to its relative stability in many diazepane systems. nih.gov The presence of the bulky cyclobutylcarbonyl group can exacerbate these transannular interactions if it is forced into the interior of the ring, thereby favoring conformations where the substituent is oriented pseudo-equatorially on the periphery of the ring system.
Application of Spectroscopic Methods for Dynamic Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for investigating the dynamic conformational equilibria of molecules in solution. auremn.org.br For a molecule like this compound, which rapidly interconverts between different conformations at room temperature, the observed NMR spectrum is typically an average of the signals from all populated conformers.
However, by using variable-temperature (VT) NMR, it is possible to study these dynamic processes. As the temperature is lowered, the rate of conformational interconversion decreases. If the temperature is lowered sufficiently to the "slow-exchange regime," the signals for individual conformers may become distinct and observable. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc). This value, along with the frequency separation of the signals (Δν), can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process, providing quantitative data on the inversion barriers. lookchem.com Techniques such as 1D and 2D NMR (COSY, HSQC, HMBC) are used for the complete and unambiguous assignment of proton and carbon signals for the different conformational states. mdpi.commdpi.com
Table 2: Representative Variable-Temperature 1H NMR Data for a Diazepane System
| Temperature (°C) | Observed Signal(s) for Ha | Linewidth (Hz) | Exchange Regime |
| 25 | 1 broad singlet @ 3.10 ppm | 15.0 | Fast |
| -10 | 1 very broad singlet @ 3.10 ppm | 45.0 | Coalescence |
| -40 | 2 broad signals @ 2.95, 3.25 ppm | 20.0 | Intermediate |
| -80 | 2 sharp doublets @ 2.90, 3.30 ppm | 2.5 | Slow |
| Note: This data is hypothetical and illustrative of the expected behavior for a proton adjacent to a nitrogen atom undergoing conformational exchange in a substituted diazepane ring. |
X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry
As of the current date, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, a detailed analysis of its solid-state molecular conformation and stereochemistry based on experimental X-ray crystallography data cannot be provided at this time.
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is an empirical method that provides precise information regarding bond lengths, bond angles, and torsion angles within the crystal lattice. This data is fundamental for unambiguously establishing the conformational preferences of the molecule in the solid state, such as the puckering of the diazepane ring and the spatial orientation of the cyclobutylcarbonyl substituent.
Without such experimental data for this compound, any discussion on its solid-state conformation would be speculative and fall outside the scope of a rigorous crystallographic analysis. Further research involving the crystallization of this compound and subsequent X-ray diffraction analysis is required to elucidate its precise three-dimensional structure.
Computational Chemistry and Quantum Mechanical Investigations of 1 Cyclobutylcarbonyl 1,4 Diazepane
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. ijcce.ac.ir DFT calculations, employing functionals like B3LYP or M06-2X with appropriate basis sets such as 6-311++G(d,p), can determine the ground-state geometry and electronic properties of 1-(Cyclobutylcarbonyl)-1,4-diazepane. nih.govsharif.edu
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov For this compound, the electron-rich nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, while the LUMO would likely be distributed across the carbonyl group and adjacent atoms.
DFT is also instrumental in exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for potential reactions, such as hydrolysis of the amide bond or reactions at the secondary amine. mdpi.comrsc.orgpku.edu.cn This provides a theoretical basis for understanding the compound's stability and potential degradation pathways. nih.gov The stability of the diazepane ring itself, often found in a stable twist-chair conformation, can be quantified through strain energy calculations. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.
| Property | Calculated Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -652.1234 | Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.85 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.21 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.64 | eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.45 | Debye | Measure of the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While DFT provides insights into static, optimized structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. frontiersin.org MD simulations model the compound as a set of interacting atoms governed by classical mechanics, allowing for the exploration of its accessible conformations in a simulated environment, such as water. nih.govnih.gov
For this compound, a key area of investigation is the conformational preference of the seven-membered diazepane ring. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that they can adopt low-energy twist-boat conformations. nih.gov MD simulations would reveal the energy landscape of these conformations, the barriers to interconversion between them, and the influence of the N-cyclobutylcarbonyl substituent on the ring's flexibility.
Furthermore, these simulations can elucidate the orientation of the cyclobutyl group relative to the diazepane ring and the flexibility of the amide bond. Understanding this dynamic behavior is crucial, as the three-dimensional shape of the molecule governs its interactions with other molecules, including potential biological targets. mdpi.com
Analysis of Molecular Electrostatic Potential (MEP), Reduced Density Gradient (RDG), and Electron Localization Function (ELF)
To gain a deeper understanding of bonding and intermolecular interactions, several analytical tools are applied to the electron density data obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgresearchgate.netmdpi.com It illustrates regions that are electron-rich (negative potential), which are susceptible to electrophilic attack, and electron-deficient (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP would show significant negative potential localized around the carbonyl oxygen and, to a lesser extent, the nitrogen atoms, identifying these as primary sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov
The Reduced Density Gradient (RDG) is a function used to identify and visualize non-covalent interactions (NCIs). chemrxiv.orgchemrxiv.org By plotting the RDG against the electron density, it is possible to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes. researchgate.net An RDG analysis of this compound would map out the weak intramolecular interactions that stabilize its preferred conformation, such as potential hydrogen bonds involving the secondary amine or van der Waals contacts between the cyclobutyl ring and the diazepane scaffold.
The Electron Localization Function (ELF) provides a quantitative measure of electron localization, offering a clear depiction of chemical bonding. aps.orgjussieu.fr ELF analysis reveals the spatial regions corresponding to atomic cores, covalent bonds, and lone pairs of electrons. chemrxiv.orgjussieu.fr For the target molecule, ELF isosurfaces would clearly delineate the C-C, C-H, C-N, and C=O covalent bonds, as well as the lone pair regions on the nitrogen and oxygen atoms, confirming the intuitive Lewis structure of the molecule. jussieu.fr
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to validate experimentally determined structures. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. sharif.edu The calculated shifts for this compound can be compared directly with experimental spectra to confirm the molecular structure and assign specific resonances to each atom. These calculations are particularly useful for distinguishing between different conformers or isomers.
Table 2: Representative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound Illustrative data based on GIAO-B3LYP/6-311++G(d,p) calculations.
| Parameter | Atom/Group | Predicted Value | Unit |
|---|---|---|---|
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | 175.2 | ppm |
| Diazepane Carbons (adjacent to N) | 45.0 - 55.0 | ppm | |
| Cyclobutyl Carbons | 18.0 - 40.0 | ppm | |
| Vibrational Frequency | Amide C=O Stretch | 1675 | cm⁻¹ |
| Amine N-H Stretch | 3350 | cm⁻¹ | |
| Aliphatic C-H Stretch | 2850 - 2980 | cm⁻¹ |
In Silico Modeling of Molecular Interactions Relevant to Scaffolding
The 1,4-diazepane ring is recognized as a valuable "privileged scaffold" in medicinal chemistry. nih.gov Its semi-rigid, three-dimensional structure is well-suited for presenting chemical substituents in precise orientations to interact with biological targets like proteins. nih.gov
In silico modeling, particularly molecular docking and MD simulations, can be used to investigate how this compound might function as a molecular scaffold. nih.gov Docking studies would predict the preferred binding orientation of the molecule within the active site of a target protein, identifying key interactions such as hydrogen bonds, and hydrophobic contacts. The cyclobutylcarbonyl group and the secondary amine on the diazepane ring would be critical components in these interactions.
Subsequent MD simulations of the molecule-protein complex can then be used to assess the stability of the predicted binding pose and the conformational changes that may occur upon binding. nih.gov This provides a dynamic view of the molecular recognition process, offering insights that are crucial for the rational design of new molecules based on the 1,4-diazepane scaffold.
Chemical Reactivity and Strategic Derivatization Pathways of the 1,4 Diazepane Core
Electrophilic and Nucleophilic Functionalization of Nitrogen Atoms within the Diazepane Ring
The diazepane ring in 1-(cyclobutylcarbonyl)-1,4-diazepane contains two nitrogen atoms with differing reactivity. The nitrogen atom at position 1 is part of an amide linkage, which significantly reduces its nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, the nitrogen atom at position 4 is the primary site for both electrophilic and nucleophilic reactions.
Electrophilic Functionalization:
The secondary amine at the N-4 position is nucleophilic and readily reacts with a variety of electrophiles. This allows for the introduction of diverse substituents onto the diazepane ring.
Alkylation and Arylation: The N-4 nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. nih.gov It can also undergo arylation reactions, for instance, through Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups.
Acylation: Further acylation at the N-4 position with acyl chlorides or anhydrides can lead to the formation of N,N'-diacyldiazepanes. This reaction is typically carried out in the presence of a base to neutralize the acid generated. rsc.org
Nucleophilic Functionalization:
While the N-1 amide nitrogen is generally unreactive towards nucleophiles, its reactivity can be enhanced under specific conditions. For instance, deprotonation with a strong base could generate an amidate anion, which can then react with electrophiles. However, such reactions are less common for the N-4 nitrogen. More relevant to nucleophilic functionalization is the potential for the diazepane ring to be cleaved by strong nucleophiles under harsh conditions, though this is not a common derivatization strategy.
The table below summarizes common electrophilic functionalization reactions at the N-4 position of N-acyl-1,4-diazepanes, which are analogous to the expected reactivity of this compound.
| Reaction Type | Reagent/Catalyst | Product Type |
| N-Alkylation | Alkyl halide, Base | N-4 Alkylated diazepane |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-4 Alkylated diazepane |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-4 Arylated diazepane |
| N-Acylation | Acyl chloride/Anhydride, Base | N-1, N-4 Diacyldiazepane |
Transformations Involving the Carbonyl Group of the Cyclobutylcarbonyl Moiety
The carbonyl group of the cyclobutylcarbonyl moiety in this compound is part of a secondary amide. Amides are generally less reactive than other carbonyl compounds like ketones or esters. However, they can undergo several important transformations.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgyoutube.comorganic-chemistry.org This reaction would convert this compound into 1-(cyclobutylmethyl)-1,4-diazepane.
Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions to yield cyclobutanecarboxylic acid and 1,4-diazepane. savemyexams.comacs.orgyoutube.com This reaction typically requires heating.
Reaction with Organometallic Reagents: While less common for amides compared to esters, reaction with highly reactive organometallic reagents like Grignard reagents can, in some cases, lead to the formation of ketones after hydrolysis of the intermediate.
The following table outlines the primary transformations of the N-acyl group in compounds analogous to this compound.
| Reaction Type | Reagent/Conditions | Product |
| Reduction | 1. LiAlH₄, THF 2. H₂O | 1-(Cyclobutylmethyl)-1,4-diazepane |
| Acidic Hydrolysis | H₃O⁺, Heat | Cyclobutanecarboxylic acid + 1,4-Diazepane |
| Basic Hydrolysis | NaOH, H₂O, Heat | Cyclobutanecarboxylate + 1,4-Diazepane |
Side-Chain Modifications on the Diazepane Ring for Structural Diversification
Structural diversification of the 1,4-diazepane scaffold in this compound can be achieved by introducing substituents on the carbon atoms of the diazepane ring. This often requires starting from a pre-functionalized diazepane core or employing reactions that can functionalize the C-H bonds of the ring.
One common strategy involves the synthesis of the diazepane ring from precursors that already contain the desired substituents. For example, using a substituted 1,2-diamine or a 1,3-diaminopropane (B46017) derivative in the ring-forming reaction can lead to a variety of substituted 1,4-diazepanes. researchgate.netjocpr.com
Direct C-H functionalization of the diazepane ring is more challenging but can be achieved using modern synthetic methods. For instance, metal-catalyzed C-H activation could potentially be used to introduce aryl or alkyl groups at specific positions on the ring. Another approach could involve radical-based reactions to introduce functional groups.
Mechanistic Investigations of Novel Reactions Involving the 1,4-Diazepane Scaffold
The mechanism of N-alkylation at the N-4 position is a standard SN2 reaction where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent. In reductive amination, the reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.
The reduction of the amide carbonyl by LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, and subsequent elimination to form an iminium ion, which is then further reduced to the amine. youtube.com
Role of this compound as a Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules in a single step. The 1,4-diazepane scaffold can participate in such reactions. For instance, the secondary amine at the N-4 position of this compound can act as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. acs.orgresearchgate.netwikipedia.org
In a Ugi four-component reaction, the N-4 amine of this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. acs.orgmdpi.comresearchgate.net This approach allows for the introduction of multiple points of diversity in a single synthetic operation, making it a valuable strategy for the generation of compound libraries for drug discovery.
The following table lists the potential role of the N-4 amine of this compound in common multicomponent reactions.
| Multicomponent Reaction | Other Reactants | Resulting Scaffold |
| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (amine acts as a catalyst or can be incorporated in a subsequent step) | α-Acyloxy carboxamide |
Advanced Spectroscopic and Analytical Techniques for Research Level Structural Elucidation and Characterization
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. It provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For 1-(Cyclobutylcarbonyl)-1,4-diazepane (C9H16N2O), the expected accurate mass of the protonated molecule [M+H]⁺ would be determined to a high degree of precision (typically within 5 ppm), confirming its molecular formula.
Beyond accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This provides valuable structural information by identifying stable fragments. The fragmentation of this compound would likely proceed through the cleavage of the amide bond and fragmentation of the diazepane ring. A plausible fragmentation pathway would involve the initial loss of the cyclobutylcarbonyl group, followed by the characteristic fragmentation of the 1,4-diazepane ring.
Table 1: Hypothetical HRMS Fragmentation Data for [C9H16N2O+H]⁺ This table presents plausible fragmentation data based on common fragmentation patterns for N-acylated cyclic amines.
| Fragment m/z (Calculated) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 169.1335 | [C9H17N2O]⁺ | - |
| 101.1073 | [C5H13N2]⁺ | C4H4O |
| 83.0862 | [C5H11]⁺ | C4H6N2O |
| 70.0651 | [C4H8N]⁺ | C5H8NO |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignments
Multi-dimensional NMR spectroscopy is the cornerstone for the complete structural assignment of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) allows for the mapping of all proton and carbon environments and their connectivities.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclobutyl and diazepane rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together different fragments of the molecule, such as connecting the cyclobutylcarbonyl group to the diazepane ring via the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly important for determining the preferred conformation of the flexible 1,4-diazepane ring and the relative orientation of the cyclobutyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound This table presents expected chemical shift ranges and correlations based on the analysis of similar N-acyl diazepane structures.
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| C=O | - | ~175 | - |
| Diazepane CH₂ (adjacent to C=O) | ~3.5-3.7 | ~45-50 | C=O, Adjacent Diazepane CH₂ |
| Diazepane CH₂ (adjacent to NH) | ~2.8-3.0 | ~48-52 | Adjacent Diazepane CH₂ |
| Diazepane CH₂ (central) | ~1.8-2.0 | ~25-30 | Adjacent Diazepane CH₂ |
| Cyclobutyl CH | ~3.0-3.3 | ~40-45 | C=O, Cyclobutyl CH₂ |
| Cyclobutyl CH₂ | ~1.9-2.2 | ~25-30 | Cyclobutyl CH |
| Cyclobutyl CH₂ (central) | ~1.8-2.0 | ~18-22 | Cyclobutyl CH, Cyclobutyl CH₂ |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a conformational fingerprint.
FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds and is excellent for identifying the strong absorption of the tertiary amide carbonyl (C=O) group, as well as N-H stretching and bending vibrations from the secondary amine in the diazepane ring.
Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is more sensitive to non-polar bonds, providing valuable information about the C-C and C-H bonds of the cyclobutyl and diazepane aliphatic backbone.
The combination of both techniques provides a comprehensive vibrational profile of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound This table outlines the expected vibrational bands based on typical frequencies for the functional groups present.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300-3500 | FT-IR |
| C-H Stretch (aliphatic) | 2850-3000 | FT-IR, Raman |
| C=O Stretch (tertiary amide) | 1630-1680 | FT-IR, Raman |
| N-H Bend | 1500-1550 | FT-IR |
| CH₂ Scissoring | 1450-1470 | FT-IR, Raman |
| C-N Stretch | 1200-1350 | FT-IR, Raman |
Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination in Chiral Analogues
While this compound itself is an achiral molecule, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for the characterization of any chiral analogues. Chirality could be introduced, for example, by substitution on the diazepane or cyclobutyl rings.
Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an electronic transition (the Cotton effect), is characteristic of the stereochemistry of the molecule.
For a chiral analogue of this compound, these techniques would be the definitive methods for assigning its absolute configuration. The Cotton effect associated with the n → π* transition of the amide chromophore would likely be a key feature in both ECD and ORD spectra, providing a sensitive probe of the chiral environment.
Emerging Research Directions and Methodological Advances in 1,4 Diazepane Chemistry
Development of Next-Generation Catalytic Systems for Efficient and Sustainable Diazepane Synthesis
Modern synthetic chemistry prioritizes efficiency and sustainability, moving away from stoichiometric reagents toward catalytic processes that offer high yields and minimal waste. In the context of 1,4-diazepane synthesis, which includes the formation of the seven-membered ring and its subsequent N-acylation, several next-generation catalytic systems have shown significant promise.
Heteropolyacids (HPAs) have emerged as highly effective and reusable catalysts for the synthesis of 1,4-diazepine derivatives. Research has demonstrated that Keggin-type HPAs can significantly reduce reaction times and improve yields compared to conventional acid catalysts like trifluoroacetic acid. Their strong Brønsted acidity facilitates key condensation and cyclization steps, and their reusable nature aligns with the principles of green chemistry.
Transition Metal Catalysis , particularly with ruthenium, offers powerful and atom-economical routes. A notable advancement is the use of (pyridyl)phosphine-ligated ruthenium(II) catalysts in "hydrogen borrowing" reactions. organic-chemistry.org This methodology enables the coupling of diamines with diols to form the diazepane ring, with water as the only byproduct. organic-chemistry.org This approach is particularly valuable as it overcomes common challenges like catalyst poisoning by the chelating diamine substrates. organic-chemistry.org
Biocatalysis represents a frontier in sustainable synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. For the asymmetric synthesis of chiral 1,4-diazepanes, imine reductases (IREDs) have been successfully employed. researchgate.netresearchgate.net These enzymes catalyze intramolecular asymmetric reductive amination, yielding chiral diazepanes with exceptionally high enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.net This enzymatic approach avoids the need for expensive and potentially toxic heavy metal catalysts. researchgate.net
The table below summarizes and compares these advanced catalytic systems for the synthesis of the 1,4-diazepane core.
Table 1: Comparison of Next-Generation Catalytic Systems for 1,4-Diazepane Synthesis
| Catalytic System | Catalyst Example | Key Reaction Type | Advantages | Typical Yields | Ref. |
|---|---|---|---|---|---|
| Heteropolyacids | Keggin-type (H₃PW₁₂O₄₀) | Condensation / Cyclization | High yields, short reaction times, reusable, strong Brønsted acidity | Good to Excellent | |
| Transition Metals | (Pyridyl)phosphine-Ru(II) | Hydrogen Borrowing | High atom economy, uses common starting materials (diols, diamines), environmentally benign (water byproduct) | High | organic-chemistry.org |
| Biocatalysis | Imine Reductases (IREDs) | Asymmetric Reductive Amination | Extremely high enantioselectivity (>99% ee), mild reaction conditions, sustainable (green) process | High | researchgate.netresearchgate.net |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Molecular Design in Diazepane Systems
The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for molecular design and synthesis planning. While research specifically targeting 1-(Cyclobutylcarbonyl)-1,4-diazepane is nascent, general advancements in AI for heterocyclic chemistry are directly applicable to diazepane systems. These technologies promise to accelerate the discovery of novel diazepane derivatives and optimize their synthetic routes.
Predictive Synthesis and Retrosynthesis: One of the major challenges in organic chemistry is predicting the optimal conditions for a given reaction or designing a viable synthetic pathway for a new molecule. Machine learning models are being trained on vast databases of chemical reactions to predict outcomes, identify potential side products, and suggest optimal reagents, solvents, and catalysts. For complex scaffolds like heterocyles, where data may be sparse, techniques such as "transfer learning" are being used to adapt models trained on general reactions to the specific challenges of heterocycle formation, improving the accuracy of retrosynthetic predictions. acs.org
Generative Molecular Design: Beyond predicting reactions, generative AI models can design entirely new molecules with desired properties. jocpr.com These models can explore the vast chemical space to propose novel 1,4-diazepane derivatives tailored for specific biological targets. Crucially, advanced generative models now incorporate synthetic accessibility, meaning they propose not only a molecular structure but also a plausible, step-by-step reaction pathway to create it, ensuring that the designed compounds can actually be made in a lab. organic-chemistry.orgnih.gov
Property Prediction: AI models, particularly deep learning networks, are also proficient at predicting the physicochemical and biological properties of molecules from their structure alone. nih.gov For diazepane systems, this could involve predicting properties like solubility, receptor binding affinity, or metabolic stability, allowing for rapid in silico screening of virtual libraries before committing to costly and time-consuming laboratory synthesis.
Table 2: Applications of AI/ML in 1,4-Diazepane Chemistry
| AI/ML Application | Description | Potential Impact on Diazepane Systems | Ref. |
|---|---|---|---|
| Predictive Retrosynthesis | Uses models trained on reaction data to propose synthetic routes for a target molecule. | Faster design of efficient synthetic pathways for novel and complex 1,4-diazepane derivatives. | acs.org |
| Reaction Outcome Prediction | Predicts the major product, yield, and optimal conditions for a chemical reaction. | Optimization of cyclization and N-acylation steps, reducing experimental effort and resource consumption. | chemistryviews.org |
| Generative Molecular Design | Creates novel molecular structures with desired properties, often including a predicted synthetic route. | Discovery of new 1,4-diazepane-based compounds with enhanced biological activity or improved properties. | jocpr.comnih.gov |
| Property Prediction | Predicts physicochemical and biological properties directly from the molecular structure. | Rapid virtual screening of potential diazepane drug candidates, prioritizing the most promising for synthesis. | nih.gov |
Exploration of Supramolecular Interactions and Self-Assembly with Diazepane Scaffolds
Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and organize into larger, functional assemblies. The 1,4-diazepane scaffold, as present in this compound, possesses key functional groups capable of participating in these interactions, particularly hydrogen bonding.
The structure of this compound contains three potential hydrogen bond acceptor sites: the two nitrogen atoms of the diazepane ring and the oxygen atom of the cyclobutylcarbonyl group. This arrangement allows the molecule to interact with hydrogen bond donors, including itself or other molecules in its environment. Computational and experimental studies on the related 1,4-benzodiazepine (B1214927) ring system have confirmed that the nitrogen atoms of the diazepine (B8756704) ring are effective hydrogen bond acceptors. doi.org These interactions are fundamental to how these molecules assemble in the solid state and how they interact with biological targets. doi.org
The ability to form directional hydrogen bonds opens the possibility for 1,4-diazepane derivatives to form well-defined supramolecular structures, such as:
Dimers: Two molecules associating through complementary hydrogen bonds.
Chains or Tapes: Linear assemblies where molecules are linked end-to-end.
Sheets: Two-dimensional arrays formed by more complex hydrogen bonding networks.
The study of such self-assembly is crucial for understanding the material properties of the compound, such as its crystal packing, solubility, and melting point. Furthermore, in medicinal chemistry, these non-covalent interactions are the basis of host-guest chemistry, where a drug molecule (the guest) fits into the binding site of a biological macromolecule (the host). The specific geometry and hydrogen-bonding potential of the 1,4-diazepane scaffold contribute significantly to its recognition as a "privileged structure" in drug design. nih.gov
Advanced Methodologies for Highly Stereoselective Synthesis of Complex 1,4-Diazepane Architectures
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers) that can have vastly different effects in the body. Consequently, the ability to synthesize a single, desired enantiomer of a chiral 1,4-diazepane is of paramount importance. Recent years have seen significant advances in methodologies to achieve high stereoselectivity.
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis: The use of small, chiral organic molecules as catalysts has been successfully applied to the synthesis of tetrahydro-1,4-benzodiazepin-2-ones. A one-pot sequence using a quinine-derived urea (B33335) catalyst achieved high enantioselectivity (up to 98% ee) through a domino reaction sequence. chemistryviews.org This strategy is attractive due to its mild conditions and use of metal-free catalysts. chemistryviews.org
Transition Metal Catalysis: Chiral ruthenium complexes have been developed for the asymmetric reductive amination of ketones, a key step in forming chiral amine-containing rings. nih.gov These catalysts can produce chiral amines with excellent yields and enantioselectivities ranging from 93% to over 99% ee. nih.gov
Biocatalysis: As mentioned previously, imine reductases (IREDs) provide a powerful and green method for the asymmetric synthesis of chiral 1,4-diazepanes, consistently delivering enantiomeric excesses greater than 99%. researchgate.netresearchgate.net
Chiral Pool Synthesis and Auxiliary-Based Methods: An established strategy involves starting from readily available, enantiomerically pure precursors (the "chiral pool"). Another technique is the Fukuyama-Mitsunobu cyclization, which can be used to form the chiral diazepane ring from nosylamide-activated aziridines under mild conditions, yielding optically pure products. nih.gov
The table below highlights some of these advanced stereoselective methods.
Table 3: Advanced Methodologies for Stereoselective 1,4-Diazepane Synthesis
| Methodology | Catalyst / Reagent | Key Transformation | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|
| Organocatalysis | Quinine-derived Urea | Domino Ring-Opening Cyclization | Up to 98% | chemistryviews.org |
| Transition Metal Catalysis | Chiral Ru-complex | Asymmetric Reductive Amination | 93% to >99% | nih.gov |
| Biocatalysis | Imine Reductase (IRED) | Intramolecular Asymmetric Reductive Amination | >99% | researchgate.netresearchgate.net |
| Auxiliary/Precursor Method | Nosylamide-activated aziridines | Fukuyama-Mitsunobu Cyclization | Optically Pure | nih.gov |
These evolving methodologies are expanding the synthetic toolbox, enabling chemists to construct complex, multi-functionalized, and stereochemically defined 1,4-diazepane architectures like this compound with unprecedented precision and efficiency.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(Cyclobutylcarbonyl)-1,4-diazepane, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling cyclobutylcarbonyl chloride with 1,4-diazepane under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran are selected for their ability to dissolve both reactants. Reaction temperature is maintained at 0–25°C to minimize side reactions. Yield optimization may involve adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to diazepane) and monitoring progress via TLC or LC-MS. Catalysts like DMAP (4-dimethylaminopyridine) can enhance acylation efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify protons and carbons in the cyclobutyl and diazepane moieties. For example, the carbonyl carbon (C=O) appears at ~170–175 ppm in C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm.
- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) are observed at 1650–1750 cm.
Cross-referencing with databases like PubChem ensures consistency with reported spectral data .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Temperature : Storage at −20°C (long-term) vs. room temperature (short-term) with periodic HPLC purity checks.
- Solvent Compatibility : Testing solubility and degradation in polar (e.g., methanol) vs. nonpolar (e.g., chloroform) solvents.
- Light Sensitivity : Exposure to UV-vis light to detect photodegradation products via LC-MS. Degradation kinetics are modeled using first-order rate equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
